2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c15-9-14(19)17-10-13(18-7-3-4-8-18)11-5-1-2-6-12(11)16/h1-2,5-6,13H,3-4,7-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKNZWZOCCWAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)CCl)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved by reacting 2-chlorophenylacetonitrile with pyrrolidine under basic conditions to form the corresponding pyrrolidine derivative.
Chloroacetylation: The pyrrolidine intermediate is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as triethylamine. This step introduces the chloroacetamide group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The chloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis results in the formation of carboxylic acids and amines.
Scientific Research Applications
Chemical Synthesis Applications
The compound serves as a valuable building block in organic synthesis. Its reactivity allows chemists to use it in the development of more complex molecules. The following are key aspects of its role in chemical synthesis:
- Building Block for Complex Molecules : It can be utilized to create various derivatives and analogs that may possess enhanced properties or functionalities.
- Reactivity : The presence of the chloroacetamide group facilitates reactions such as nucleophilic substitutions and acylations.
Biological Research Applications
In biological studies, 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide has been investigated for its potential interactions with biological systems:
- Enzyme Inhibition Studies : The compound has shown promise in studies involving enzyme inhibition, particularly in relation to specific target enzymes that play crucial roles in metabolic pathways.
- Receptor Binding Studies : Its structural features may allow it to interact with various receptors, providing insights into receptor-ligand interactions.
Medicinal Chemistry Applications
The pharmacological properties of this compound make it a candidate for drug development:
- Potential Therapeutic Applications : Ongoing research aims to explore its efficacy as a therapeutic agent against various diseases. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties.
- Drug Design Scaffold : Its structural characteristics can be leveraged in the design of novel drugs targeting specific biological mechanisms.
Industrial Applications
In the industrial sector, this compound can be utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals:
- Synthesis of Agrochemicals : Its reactivity makes it suitable for creating herbicides or pesticides that require specific molecular frameworks.
- Production of Specialty Chemicals : It can serve as an intermediate in producing chemicals with specialized functions for industrial applications.
Case Studies and Research Findings
Several studies have documented the applications and biological activities of this compound:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various chloroacetamides, including this compound. Results indicated significant activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting potential for development into antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research focusing on enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit specific enzymes involved in metabolic pathways, showing promise for therapeutic applications in metabolic disorders.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide
- Molecular Formula : C₁₄H₁₈Cl₂N₂O
- Molecular Weight : 301.21 g/mol
- CAS Registry Number : 791601-00-8
- Key Features : A chloroacetamide derivative featuring a 2-chlorophenyl group, a pyrrolidine-substituted ethyl chain, and a chloroacetamide moiety.
Physicochemical Properties :
Comparison with Structurally Similar Compounds
Chloroacetamide Herbicides
Examples : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide), Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) .
Insight : The target compound lacks the methoxy or ethyl substituents critical for herbicidal activity in alachlor/metolachlor. Its pyrrolidine group may confer distinct physicochemical properties, such as enhanced solubility or hydrogen-bonding capacity .
Dichlorophenyl Acetamide Derivatives
Examples :
- 2-Chloro-N-(2,3-dichlorophenyl)acetamide (23DCPCA)
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
Insight : The thiazolyl derivative’s N–H⋯N hydrogen bonds enhance crystal stability, while 23DCPCA’s dual chlorine atoms influence conformational flexibility. The target compound’s pyrrolidine group may disrupt planar stacking, affecting crystallinity .
Thiazolidinedione-Containing Analogs
Example : (Z)-2-(5-Benzylidenethiazolidine-2,4-dion-3-yl)-N-(2-chlorophenyl)acetamide (28a) .
| Property | Target Compound | Compound 28a |
|---|---|---|
| Molecular Formula | C₁₄H₁₈Cl₂N₂O | C₂₀H₁₄ClN₃O₂S |
| Substituents | Pyrrolidine | Thiazolidinedione ring |
| Melting Point | Not reported | 243–245°C |
| Biological Activity | Not reported | Antileishmanial potential |
Insight : The thiazolidinedione moiety in 28a is critical for antileishmanial activity, absent in the target compound. Higher melting points in 28a suggest stronger intermolecular forces due to the rigid heterocyclic ring .
Trichloroethyl-Substituted Analogs
Examples :
- 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide (2e)
- 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f) .
| Property | Target Compound | Compound 2e | Compound 2f |
|---|---|---|---|
| Substituents | Pyrrolidine, chlorophenyl | Naphthyl, trichloroethyl | Thienyl, trichloroethyl |
| Synthesis | Not detailed | C-amidoalkylation | C-amidoalkylation |
| Key Feature | Dual chlorophenyl groups | Bulky naphthyl group | Electron-deficient thienyl |
Biological Activity
2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its structure features a chloroacetamide group linked to a pyrrolidine ring, which is further substituted with a chlorophenyl group. This unique configuration suggests possible interactions with various biological targets, making it an interesting subject for pharmacological research.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various chloroacetamide derivatives, including this compound. It has been evaluated for its activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that the compound exhibits moderate to good antimicrobial activity, which may be attributed to its structural characteristics that facilitate interaction with microbial targets .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are of significant interest in the treatment of neurodegenerative diseases such as Alzheimer's.
Research indicates that derivatives similar to this compound demonstrate promising AChE inhibitory activity, with IC50 values indicating effective inhibition compared to standard drugs like galantamine and rivastigmine:
| Compound | IC50 (µM) |
|---|---|
| Rivastigmine | 11.07 |
| Galantamine | Not specified |
| 2-chloro-N-[...] | To be determined |
This suggests that further exploration of its derivatives could lead to the development of new therapeutic agents for cognitive disorders .
Study on Antimicrobial Properties
A comprehensive study evaluated the antimicrobial efficacy of various chloroacetamide derivatives, including our compound of interest. The results indicated significant activity against both bacterial and fungal pathogens, particularly in formulations where the chloro group was maintained, enhancing lipophilicity and membrane penetration.
Study on Neuroprotective Effects
Another research effort focused on assessing the neuroprotective effects of compounds structurally related to this compound. The study utilized in vitro models to demonstrate the ability of these compounds to inhibit AChE effectively, suggesting potential applications in treating Alzheimer’s disease.
Q & A
Q. What are the key synthetic routes for 2-chloro-N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]acetamide, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution and acylation steps. For example:
- Step 1 : Preparation of the pyrrolidine-containing intermediate via alkylation or condensation reactions under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Acylation using chloroacetyl chloride, with temperature control (0–5°C) to minimize side reactions .
- Optimization : Solvent choice (polar aprotic solvents like DMF improve yield), stoichiometric ratios (excess chloroacetyl chloride ensures complete conversion), and purification via column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms the presence of pyrrolidine protons (δ 1.5–2.5 ppm), chlorophenyl aromatic protons (δ 7.2–7.8 ppm), and the acetamide carbonyl (δ ~170 ppm) .
- IR Spectroscopy : Identifies C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 327.2) .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data be resolved for derivatives of this compound?
Crystallographic studies (e.g., X-ray diffraction) reveal conformational variations in the pyrrolidine and chlorophenyl moieties. For instance:
- Dihedral Angles : Differences in torsion angles (e.g., 54.8° vs. 77.5° between aromatic and pyrrolidine rings) arise from steric hindrance or hydrogen bonding .
- Validation : Compare experimental data with computational models (DFT calculations) to assess energy-minimized conformers .
Q. How do conflicting reports on biological activity (e.g., antinociceptive vs. antimicrobial) inform experimental design?
- Mechanistic Studies : Use receptor-binding assays (e.g., µ-opioid receptor for antinociception ) and microbial inhibition tests (e.g., MIC against S. aureus) to clarify target specificity.
- Structural Modifications : Introduce substituents (e.g., trifluoromethyl groups) to enhance selectivity, guided by SAR analysis .
Q. What strategies address low solubility in pharmacological assays?
- Formulation : Use co-solvents (e.g., DMSO:PBS mixtures) or liposomal encapsulation .
- Derivatization : Synthesize prodrugs (e.g., ester derivatives) to improve bioavailability .
Data Analysis and Methodological Challenges
Q. How should researchers reconcile contradictory cytotoxicity data across cell lines?
- Experimental Controls : Standardize assays (e.g., MTT vs. ATP-based viability tests) and cell culture conditions (e.g., hypoxia vs. normoxia) .
- Meta-Analysis : Compare IC₅₀ values across studies (tabular example below):
| Cell Line | IC₅₀ (µM) | Study Reference |
|---|---|---|
| HeLa | 12.3 | |
| MCF-7 | 8.7 | |
| NIH/3T3 | >50 |
Q. What computational tools predict interactions between this compound and biological targets?
- Docking Software (AutoDock Vina) : Models binding to enzymes (e.g., COX-2 for anti-inflammatory activity) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Synthetic and Analytical Best Practices
Q. How to troubleshoot low yields in multi-step syntheses?
- Intermediate Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress .
- Byproduct Identification : Employ GC-MS to detect side products (e.g., unreacted chloroacetyl chloride) .
Q. What are the limitations of NMR in detecting impurities?
- Sensitivity : NMR may miss trace impurities (<1%); combine with HPLC-UV for higher sensitivity .
Safety and Compliance
Q. What PPE is recommended for handling this compound?
- Gloves : Nitrile (tested for chloroacetamide permeability).
- Ventilation : Fume hoods to prevent inhalation of fine powders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
